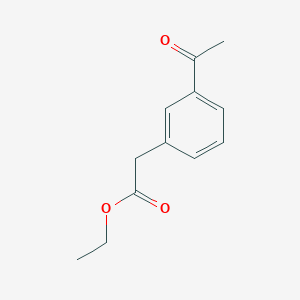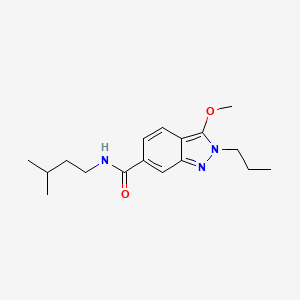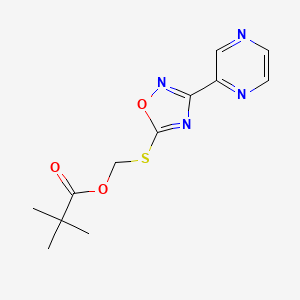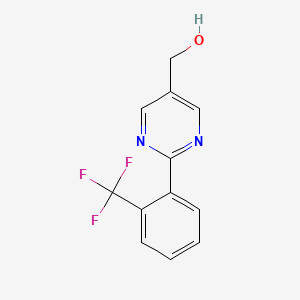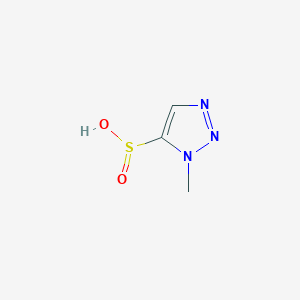
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a sulfinic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylhydrazine with sulfur dioxide and an appropriate alkyne to form the triazole ring, followed by oxidation to introduce the sulfinic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can enhance the production rate and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or other reduced sulfur-containing species.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides and other reduced sulfur compounds.
Substitution: Various substituted triazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfinic acid group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Methyl-1H-1,2,3-triazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
1H-1,2,3-Triazole-5-sulfinic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
1-Methyl-1H-1,2,4-triazole-3-sulfinic acid: Contains a different triazole ring structure, leading to variations in reactivity and applications.
Uniqueness: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid is unique due to the presence of both the methyl group and the sulfinic acid group, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C3H5N3O2S |
|---|---|
Peso molecular |
147.16 g/mol |
Nombre IUPAC |
3-methyltriazole-4-sulfinic acid |
InChI |
InChI=1S/C3H5N3O2S/c1-6-3(9(7)8)2-4-5-6/h2H,1H3,(H,7,8) |
Clave InChI |
UOFSBFKSHVLYQP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
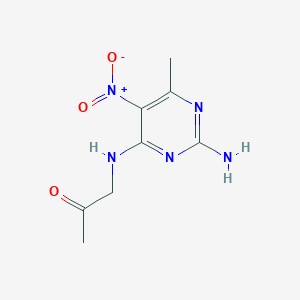


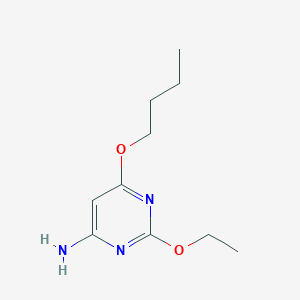

![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)

